molecular formula C4H9IN2S B12532897 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide CAS No. 652152-21-1

2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide

Cat. No.: B12532897
CAS No.: 652152-21-1
M. Wt: 244.10 g/mol
InChI Key: YBQSXVIUCDNVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with iodine. One common method involves the cyclization of a thioamide with an α-haloketone under acidic conditions, followed by iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-4,5-dihydro-4-methylthiazole
  • 2-Amino-3-methyl-1,3-thiazole

Uniqueness

2-Amino-3-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications.

Properties

CAS No.

652152-21-1

Molecular Formula

C4H9IN2S

Molecular Weight

244.10 g/mol

IUPAC Name

3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-amine;iodide

InChI

InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H

InChI Key

YBQSXVIUCDNVNV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SCC1)N.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.